Boc-L-Cys(Propargyl)-OH
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Overview
Description
Boc-L-Cys(Propargyl)-OH, also known as N-tert-Butyloxycarbonyl-L-cysteine propargyl ester, is a derivative of the amino acid cysteine. This compound is widely used in peptide synthesis due to its protective group, tert-butyloxycarbonyl (Boc), which shields the amino group during chemical reactions. The propargyl group attached to the cysteine residue allows for further functionalization, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-Cys(Propargyl)-OH typically involves the protection of the amino group of L-cysteine with a tert-butyloxycarbonyl group. This is followed by the esterification of the carboxyl group with propargyl alcohol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated peptide synthesizers can streamline the process, allowing for the efficient production of this compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
Boc-L-Cys(Propargyl)-OH undergoes various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The propargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Nucleophiles such as azides can react with the propargyl group under copper-catalyzed conditions to form triazoles (click chemistry).
Major Products Formed
Oxidation: Formation of cystine (disulfide-linked cysteine).
Reduction: Regeneration of free thiol groups.
Substitution: Formation of triazole derivatives through click chemistry.
Scientific Research Applications
Boc-L-Cys(Propargyl)-OH has a wide range of applications in scientific research:
Biology: Employed in the study of protein-protein interactions and the development of peptide-based probes.
Medicine: Utilized in the design of peptide drugs and therapeutic agents.
Industry: Applied in the synthesis of complex organic molecules and materials science.
Mechanism of Action
The mechanism of action of Boc-L-Cys(Propargyl)-OH primarily involves its role as a protected amino acid derivative The Boc group protects the amino group during chemical reactions, preventing unwanted side reactionsThis versatility makes it a valuable tool in peptide synthesis and chemical biology .
Comparison with Similar Compounds
Similar Compounds
Boc-L-Cys(Allyl)-OH: Similar to Boc-L-Cys(Propargyl)-OH but with an allyl group instead of a propargyl group.
Boc-L-Cys(Methyl)-OH: Contains a methyl group instead of a propargyl group.
Fmoc-L-Cys(Propargyl)-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) as the protecting group instead of Boc.
Uniqueness
This compound is unique due to the presence of the propargyl group, which allows for click chemistry reactions
Properties
Molecular Formula |
C11H17NO4S |
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Molecular Weight |
259.32 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynylsulfanylpropanoic acid |
InChI |
InChI=1S/C11H17NO4S/c1-5-6-17-7-8(9(13)14)12-10(15)16-11(2,3)4/h1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
InChI Key |
MSLYNMSPLZOMMP-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSCC#C)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC#C)C(=O)O |
Origin of Product |
United States |
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